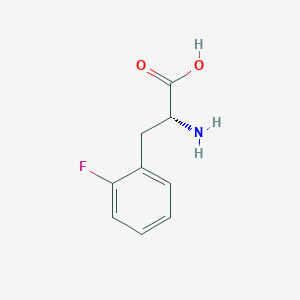

2-Fluor-D-Phenylalanin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Fluoro-D-phenylalanine plays a crucial role in the synthesis of novel drugs, especially for treating neurological disorders. Its structure allows it to mimic natural amino acids, which is beneficial for drug design aimed at targeting specific biological pathways. The incorporation of fluorine enhances the metabolic stability and bioavailability of therapeutic agents, making them more effective in clinical applications .

Case Study: Neurological Disorders

Recent studies have indicated that fluorinated amino acids like 2-Fluoro-D-phenylalanine can be utilized in developing treatments for conditions such as depression and anxiety. By modifying neurotransmitter pathways, these compounds may improve therapeutic outcomes compared to traditional treatments .

Protein Engineering

In protein engineering, 2-Fluoro-D-phenylalanine is utilized to study protein structure and function. The introduction of fluorine into proteins can enhance their stability and activity by altering their conformational dynamics. This modification allows researchers to investigate the effects of specific amino acid substitutions on protein behavior, which is vital for understanding enzyme mechanisms and developing enzyme inhibitors .

Example: Enzyme Inhibition Studies

Studies have demonstrated that substituting phenylalanine with 2-Fluoro-D-phenylalanine in enzyme active sites can significantly affect substrate binding and catalysis. This approach has been used to design more effective enzyme inhibitors for various biochemical pathways .

Biochemical Research

2-Fluoro-D-phenylalanine serves as a valuable tool in biochemical research, particularly in studying metabolic pathways. Its ability to mimic phenylalanine allows researchers to explore how amino acid substitutions influence biological processes without disrupting normal cellular functions .

Research Findings

Research has shown that incorporating 2-Fluoro-D-phenylalanine into metabolic studies can provide insights into the role of phenylalanine metabolism in diseases such as phenylketonuria (PKU). By analyzing the effects of this fluorinated analog, scientists can better understand metabolic dysregulation associated with such disorders .

Diagnostics

The compound is also being explored for its potential in diagnostic applications, particularly in imaging techniques that require specific amino acid markers. Its unique properties make it suitable for use in positron emission tomography (PET) scans, where it can serve as a tracer for monitoring biological processes within tissues .

Application in Imaging

Fluorinated phenylalanines have been incorporated into PET imaging protocols to enhance the visualization of tumors. For instance, studies have shown that 2-Fluoro-D-phenylalanine can be effectively used to track tumor metabolism and growth dynamics due to its preferential uptake by cancer cells .

Material Science

In material science, 2-Fluoro-D-phenylalanine is utilized to develop fluorinated polymers with unique properties such as increased chemical resistance and reduced surface energy. These materials find applications in various industrial processes where durability and performance are critical .

Fluorinated Polymers

The incorporation of 2-Fluoro-D-phenylalanine into polymer matrices has led to the creation of advanced materials that exhibit enhanced thermal stability and mechanical strength. Such materials are valuable in sectors ranging from aerospace to biomedical engineering .

Wirkmechanismus

Target of Action

2-Fluoro-D-phenylalanine is a derivative of phenylalanine . It has been used as a brain tumor imaging agent in rat brain glioma . The primary targets of 2-Fluoro-D-phenylalanine are the tumor cells, where it is used to improve the target tumor to non-target normal brain tissue ratio (TBR) .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . Fluorinated amino acids (FAAs) like 2-Fluoro-D-phenylalanine have considerable industrial and pharmaceutical potential . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

Biochemical Pathways

2-Fluoro-D-phenylalanine, like other phenylalanine derivatives, is involved in various metabolic pathways. Phenylalanine ammonia-lyase (PAL) is an important enzyme that links primary metabolism to secondary metabolism . PAL’s efficiency often affects the overall flux of a related metabolic pathway, the titer of the final products, and the efficacy of PAL-based therapies .

Pharmacokinetics

The pharmacokinetics of 2-Fluoro-D-phenylalanine have been studied in comparison with L-BPA, a boron compound used in boron neutron capture therapy (BNCT) . The study found no significant differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue between L-BPA and 2-Fluoro-D-phenylalanine . The administration protocol had effects on the normal tissue to blood ratio of the boron concentration .

Result of Action

The result of the action of 2-Fluoro-D-phenylalanine is primarily seen in its potential as a brain tumor imaging agent . It has been found to improve the target tumor to non-target normal brain tissue ratio (TBR), making it a better imaging agent than its original L-isomer . Additionally, it has been found to have a role as a potential enzyme inhibitor and therapeutic agent .

Action Environment

The action of 2-Fluoro-D-phenylalanine can be influenced by various environmental factors. For instance, the administration protocol can affect the normal tissue to blood ratio of the boron concentration . Furthermore, the properties of 2-Fluoro-D-phenylalanine, such as its acidity, basicity, hydrophobicity, geometry, conformation, and reactivity, can be modulated by the introduction of fluorine, which can in turn affect its bioavailability .

Biochemische Analyse

Biochemical Properties

2-Fluoro-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is recognized as a substrate by L-type amino acid transporters, which are responsible for its uptake into cells . The fluorine atom in 2-Fluoro-D-phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability of the molecule .

Cellular Effects

The cellular effects of 2-Fluoro-D-phenylalanine are diverse and depend on the specific cellular context. For instance, it has been shown to influence cell function by modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Fluoro-D-phenylalanine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The presence of the fluorine atom can also influence the molecule’s interactions with other biomolecules, potentially altering its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-D-phenylalanine can change over time. It has been observed that the compound is metabolically stable

Dosage Effects in Animal Models

The effects of 2-Fluoro-D-phenylalanine can vary with different dosages in animal models. For instance, it has been shown that the compound’s uptake in tumors is higher than in non-tumor tissues in animal models

Metabolic Pathways

2-Fluoro-D-phenylalanine is involved in various metabolic pathways. It is a substrate for phenylalanine ammonia-lyase (PAL), an enzyme that converts phenylalanine to trans-cinnamic acid and ammonia . This places 2-Fluoro-D-phenylalanine at the intersection of amino acid metabolism and natural product biosynthetic pathways .

Transport and Distribution

2-Fluoro-D-phenylalanine is transported and distributed within cells and tissues primarily through L-type amino acid transporters . These transporters are responsible for the uptake of the compound into cells. The compound’s distribution within cells and tissues can also be influenced by its interactions with other proteins and biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-D-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the electrophilic fluorination of phenylalanine using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of 2-Fluoro-D-phenylalanine may involve more scalable processes such as enzymatic synthesis. Enzymes like fluorinase can catalyze the formation of carbon-fluorine bonds under mild conditions, making this method attractive for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert it into fluorinated alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols or amines.

Substitution: Various fluorinated derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-L-phenylalanine

- 4-Fluoro-D-phenylalanine

- 6-Fluoro-D-phenylalanine

- 2-Fluoro-3,4-dihydroxy-L-phenylalanine (6-Fluoro-DOPA)

Comparison: 2-Fluoro-D-phenylalanine is unique due to its specific stereochemistry and the position of the fluorine atom. Compared to its L-isomer, it may exhibit different biological activities and metabolic stability.

Eigenschaften

CAS-Nummer |

97731-02-7 |

|---|---|

Molekularformel |

C7H14N2O3S |

Molekulargewicht |

206.27 g/mol |

IUPAC-Name |

ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |

InChI |

InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |

InChI-Schlüssel |

LPGKOEYCWNVAOK-YFKPBYRVSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F |

Isomerische SMILES |

CCOC(=O)[C@H](CSC(=O)NC)N |

Kanonische SMILES |

CCOC(=O)C(CSC(=O)NC)N |

Synonyme |

2-Fluoro-D-phenylalanine; 97731-02-7; D-2-Fluorophenylalanine; (R)-2-Amino-3-(2-fluorophenyl)propanoicacid; o-Fluoro-D-phenylalanine; 2-FLUORO-D-PHE; (2R)-2-amino-3-(2-fluorophenyl)propanoicacid; 122839-51-4; 2-fluor-d-phenylalanin; D-2-FLUOROPHE; (R)-2-FluorophenylalanineHydrochlorideSalt; (R)-2-FluorophenylalanineHydrochloride; AmbotzHAA1566; AC1LEQEO; PubChem23304; AC1Q4O3N; D-2-F-PHE-OH; D-PHE(2-F)-OH; H-D-PHE(2-F)-OH; SCHEMBL268942; 47298_FLUKA; CTK4B3285; D-PHENYLALANINE,2-FLUORO-; MolPort-001-777-551; ZINC113796 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.